molecular formula C6H6N2O4S B13024628 Ethyl 5-nitrothiazole-2-carboxylate

Ethyl 5-nitrothiazole-2-carboxylate

Cat. No.: B13024628
M. Wt: 202.19 g/mol
InChI Key: AFDDYQCOYHQYKE-UHFFFAOYSA-N
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Description

Ethyl 5-nitrothiazole-2-carboxylate is a thiazole-based heterocyclic compound featuring a nitro (-NO₂) group at position 5 and an ethyl ester (-COOEt) at position 2 of the thiazole ring. Thiazoles are five-membered aromatic systems containing sulfur and nitrogen, widely exploited in medicinal chemistry due to their diverse biological activities. The nitro group enhances electron-withdrawing properties, influencing reactivity and stability, while the ester moiety provides versatility for further functionalization.

Properties

IUPAC Name

ethyl 5-nitro-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-2-12-6(9)5-7-3-4(13-5)8(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDDYQCOYHQYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitrothiazole-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-nitrothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 5-nitrothiazole-2-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro group is believed to undergo reduction within the microbial cells, generating reactive intermediates that cause DNA damage and cell death . In cancer cells, the compound interferes with cell division and induces apoptosis .

Comparison with Similar Compounds

Key Findings:

Electronic Effects: The nitro group at position 5 in the target compound increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to analogs like ethyl 2-aminothiazole-5-carboxylate (electron-donating -NH₂) . Trifluoromethylphenyl substituents (e.g., in ) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Biological Activity: Pyridinyl-substituted thiazoles () show anticancer activity via kinase inhibition, suggesting that the nitro analog could be optimized for similar targets .

Synthetic Accessibility :

  • Carboxylate esters (e.g., -COOEt) at position 2 or 5 enable straightforward hydrolysis to carboxylic acids or coupling with amines (e.g., ’s amide derivatives) .
  • Nitro groups may require controlled nitration conditions to avoid over-oxidation, as seen in benzothiophene-thiazole syntheses .

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